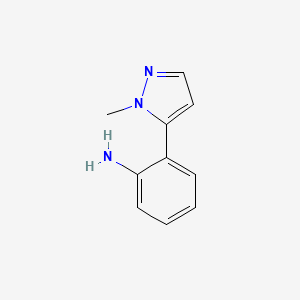

2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine

Descripción

2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is a heterocyclic aromatic compound comprising a phenylamine group linked to a 2-methyl-substituted pyrazole ring. Pyrazole derivatives are known for their diverse applications, ranging from bioactive molecules to optoelectronic materials, due to their tunable electronic properties and stability . The methyl group at the pyrazole’s 2-position likely enhances steric hindrance and influences solubility, while the phenylamine moiety may contribute to electron-donating characteristics or serve as a synthetic handle for further functionalization .

Propiedades

IUPAC Name |

2-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFTVAAOCDRZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine typically involves the reaction of 2-methyl-2H-pyrazole with a suitable phenylamine derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and phenylamine moieties.

Industrial Production Methods

Industrial production of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenylamine group undergoes oxidation under acidic conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄) | Quinone derivatives | |

| H₂O₂ | Methanol, room temperature | N-Oxide intermediates | |

| mCPBA | CH₂Cl₂, 25°C | Pyrazole N-oxide derivatives |

Research Findings :

-

Oxidation with KMnO₄ selectively targets the phenylamine group, forming quinones via electron transfer mechanisms.

-

mCPBA selectively oxidizes the pyrazole nitrogen, yielding stable N-oxide derivatives .

Reduction Reactions

The compound undergoes reduction at the amine and pyrazole functionalities:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | Methanol, reflux | Partially saturated pyrazole rings | |

| LiAlH₄ | THF, 0°C → 25°C | Reduced phenylamine to cyclohexane |

Mechanistic Insight :

-

NaBH₄ preferentially reduces the pyrazole ring’s double bonds, while LiAlH₄ targets the aromatic amine.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenylamine ring:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Br₂ | FeBr₃, CHCl₃, 50°C | 4-Bromo-substituted derivative | |

| HNO₃/H₂SO₄ | 0°C → 25°C | 3-Nitro-substituted compound |

Key Observations :

-

Bromination occurs para to the amine group due to its strong activating effect.

-

Nitration yields a mixture of meta and para products, with meta dominance due to steric hindrance from the pyrazole group.

Coupling Reactions

The amine group participates in cross-coupling reactions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| EDCI | DMF, 25°C | Amide-linked conjugates | |

| Fe₃O₄@MIL-101(Cr) | Solvent-free, 100°C | Pyrazolo[3,4-b]pyridine derivatives |

Catalytic Efficiency :

-

Fe₃O₄@MIL-101(Cr) facilitates solvent-free cyclocondensation with aldehydes and indole derivatives, achieving >85% yield .

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ethyl acetoacetate | Acetic acid, reflux | Dihydropyrazolo[1,5-a]pyrimidinone | |

| Diethyl malonate | NaOEt, ethanol, reflux | Pyrazolo[1,5-a]pyrimidinedione |

Synthetic Utility :

-

Cyclization with β-ketoesters forms fused pyrazolo-pyrimidine systems, validated by NMR and IR spectroscopy .

Biological Activity Correlations

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of specific pathogens, suggesting potential use in developing new antibiotics .

- Anticancer Properties : Several pyrazole derivatives have been evaluated for their anticancer effects. They may induce apoptosis in cancer cells through mechanisms such as the activation of autophagy proteins and inhibition of cell proliferation pathways .

- Anti-inflammatory Effects : Pyrazole compounds have been linked to anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory diseases. Some studies report that these compounds can reduce inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Modification

The synthesis of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Amination Reactions : The introduction of the amine group can be performed using various amination techniques, including nucleophilic substitution reactions.

Modification of the compound's structure can enhance its biological activity or selectivity towards specific targets. For example, substituting different groups on the phenyl ring can significantly alter its pharmacological profile .

Antiviral Research

In a recent study, pyrazole derivatives were screened for their ability to inhibit viral replication, particularly against flavivirus and pestivirus infections. One identified compound demonstrated significant antiviral activity with low cytotoxicity, highlighting the potential of pyrazole derivatives in developing antiviral therapies .

Cancer Treatment

A series of studies have focused on the anticancer properties of pyrazole derivatives. For example, certain compounds were found to effectively inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer cell survival .

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Key Structural Insights :

- Substituent Position: The position of methyl or aryl groups on the pyrazole ring significantly impacts electronic and steric properties.

- Electron-Withdrawing/Donating Groups : The trifluoromethyl group in 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine introduces strong electron-withdrawing effects, which may reduce basicity compared to the electron-donating methyl group in the target compound.

Physicochemical Properties

While direct thermal or solubility data for 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is unavailable, trends from analogs suggest:

- Thermal Stability : Pyrazole derivatives generally exhibit moderate thermal stability. For instance, azomethines with triphenylamine cores (structurally distinct but methodologically relevant) showed decomposition temperatures above 300°C in thermogravimetric analysis (TGA) .

- Solubility: The presence of hydrophobic groups (e.g., isopropyl in or trifluoromethyl in ) reduces aqueous solubility, whereas polar amino groups may enhance it. The target compound’s phenylamine group could improve solubility in polar aprotic solvents.

Actividad Biológica

The compound 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine can be represented as follows:

This compound features a pyrazole ring substituted with a phenylamine group, which contributes to its biological activities through various mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are crucial for evaluating antimicrobial efficacy.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 1.0 | 2.0 |

These results indicate that the compound exhibits strong activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively documented. In vitro studies demonstrate that 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| HepG2 (Liver) | 5.0 |

| A549 (Lung) | 6.3 |

The IC50 values indicate that the compound is particularly effective against HepG2 cells, highlighting its potential as an anticancer therapeutic agent .

The biological activity of 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of the pyrazole ring contributes to antioxidant properties, reducing oxidative stress in cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound also exhibits anti-inflammatory properties. Research indicates that it can effectively reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

In Vivo Studies

In vivo studies demonstrated significant reductions in edema in animal models treated with this compound compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.